2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of indole, naphthalene, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting 2-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with naphthalen-1-yl acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the indole and naphthalene rings.
Reduction: Reduced forms of the indole and naphthalene rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the naphthalene ring can intercalate with DNA, leading to potential anticancer effects. The thioether linkage may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(phenyl)acetamide
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-2-yl)acetamide
Uniqueness
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the specific positioning of the naphthalene ring, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2OS/c1-20-9-2-3-11-22(20)17-30-18-27(24-14-6-7-16-26(24)30)32-19-28(31)29-25-15-8-12-21-10-4-5-13-23(21)25/h2-16,18H,17,19H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSALBNALTFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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